Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers
Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, diethyl (cyanomethyl)phosphonate stands as a pivotal reagent in modern organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles has cemented its role as an indispensable tool in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.
This technical guide provides an in-depth overview of the core chemical properties of diethyl (cyanomethyl)phosphonate, detailed experimental protocols for its synthesis and application, and visual representations of its reactive pathways.
Core Chemical and Physical Properties
Diethyl (cyanomethyl)phosphonate is a colorless to light yellow liquid.[1] It is soluble in many common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂NO₃P | [1] |
| Molecular Weight | 177.14 g/mol | [1] |
| CAS Number | 2537-48-6 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 101-102 °C at 0.4 mmHg | [3] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.434 | [3] |
| Solubility | Soluble in THF, DME, DCM. Miscible with water, chloroform, ethyl acetate (B1210297). | [1][2] |
| ¹H NMR (CDCl₃) | δ 1.40 (t, 6H), 2.90 (d, J=20.9 Hz, 2H), 4.25 (m, 4H) |
Experimental Protocols
Synthesis of Diethyl (cyanomethyl)phosphonate
A common and efficient method for the synthesis of diethyl (cyanomethyl)phosphonate is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile.
Procedure:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triethyl phosphite (2.0 equivalents) is heated to 150 °C.
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Chloroacetonitrile (1.0 equivalent) is added dropwise to the heated triethyl phosphite over a period of 2 hours. The reaction byproduct, ethyl chloride, is evolved as a gas during the addition.
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After the addition is complete, the reaction mixture is stirred at 150 °C for an additional 2 hours.
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The reaction progress can be monitored by the cessation of gas evolution.
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Upon completion, the crude product is purified by vacuum distillation to yield diethyl (cyanomethyl)phosphonate as a clear liquid.
Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, providing a reliable method for the synthesis of alkenes.[4] Diethyl (cyanomethyl)phosphonate is a key reagent in this transformation for the preparation of α,β-unsaturated nitriles.[2]
General Procedure using Sodium Hydride (NaH):
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
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Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
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Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.
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Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]
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Filter off the drying agent and concentrate the filtrate under reduced pressure.
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The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated nitrile.[7]
Reaction Mechanisms and Workflows
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate-stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[4]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The experimental workflow for a typical Horner-Wadsworth-Emmons reaction using diethyl (cyanomethyl)phosphonate is a sequential process that requires careful handling of reagents and control of reaction conditions.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. Diethyl cyanomethylphosphonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
